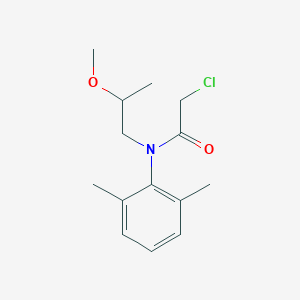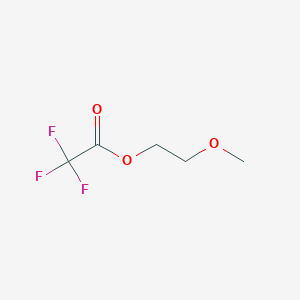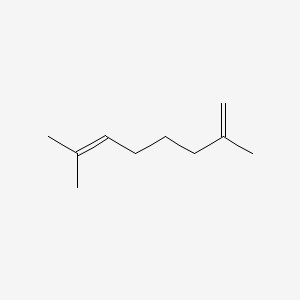
1,6-Octadiene, 2,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Octadiene, 2,7-dimethyl- is an organic compound with the molecular formula C10H18 and a molecular weight of 138.2499 g/mol . It is also known by other names such as 2,7-Dimethyl-2,7-octadiene and 2,7-Dimethyl-1,6-octadiene . This compound is characterized by its two double bonds and two methyl groups attached to the octadiene chain, making it a diene with specific structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Octadiene, 2,7-dimethyl- can be achieved through various organic synthesis methods. One common method involves the use of xylene as a solvent and refluxing the reaction mixture for several hours . The specific reaction conditions, such as temperature and duration, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 1,6-Octadiene, 2,7-dimethyl- typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and minimize by-products. The exact details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,6-Octadiene, 2,7-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of 1,6-Octadiene, 2,7-dimethyl- include hydrogen gas for reduction reactions and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 1,6-Octadiene, 2,7-dimethyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epoxides or alcohols , while reduction reactions may produce alkanes .
Scientific Research Applications
1,6-Octadiene, 2,7-dimethyl- has several scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on various biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-Octadiene, 2,7-dimethyl- involves its interaction with specific molecular targets and pathways. For example, during thermal decomposition, it undergoes proton transfer reactions, leading to the formation of various products . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1,6-Octadiene, 2,7-dimethyl- can be compared with other similar compounds, such as:
1,6-Octadiene, 3,7-dimethyl-: .
2,7-Octadiene-1,6-diol, 2,6-dimethyl-: This compound has additional hydroxyl groups, making it a diol.
The uniqueness of 1,6-Octadiene, 2,7-dimethyl- lies in its specific structural arrangement, which influences its reactivity and applications.
Properties
IUPAC Name |
2,7-dimethylocta-1,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h8H,1,5-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCSXUVUZAASRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334517 |
Source


|
| Record name | 1,6-Octadiene, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40195-09-3 |
Source


|
| Record name | 1,6-Octadiene, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
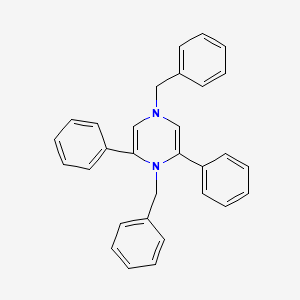
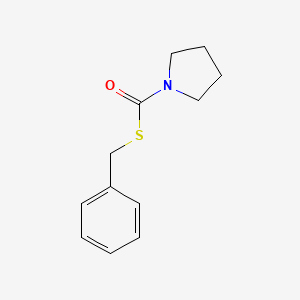
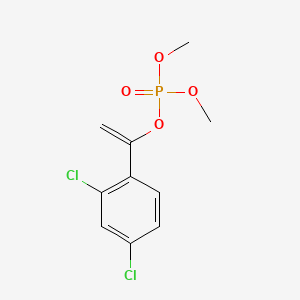
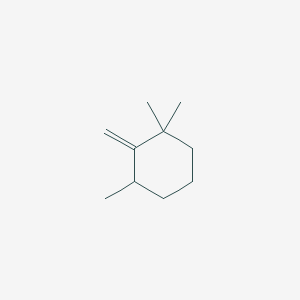
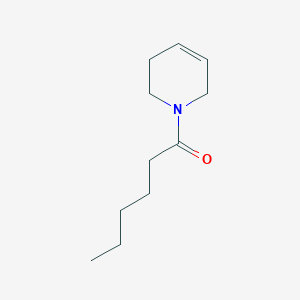

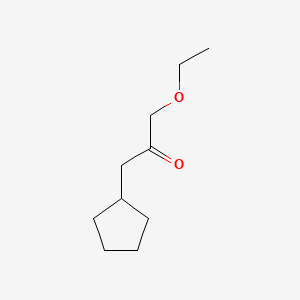
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
